molecular formula C26H30O8 B1203609 Isobutyrylmallotochromene CAS No. 116964-16-0

Isobutyrylmallotochromene

Cat. No.: B1203609
CAS No.: 116964-16-0
M. Wt: 470.5 g/mol
InChI Key: BYAZINICHUCWIL-UHFFFAOYSA-N
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Description

Isobutyrylmallotochromene is a specialized chemical entity offered as a high-purity reference standard for research purposes. It is classified as a mallotochromene, a type of compound found in plants of the Mallotus genus within the Euphorbiaceae family . Plants from this genus, such as Mallotus philippinensis , are known in traditional medicine and modern research for producing a diverse array of bioactive natural products, including phenols, diterpenoids, flavonoids, and coumarin derivatives . As a mallotochromene, this compound is of significant interest in phytochemistry and natural product research for the isolation, identification, and biological screening of novel plant-derived molecules. Researchers utilize this compound to study its potential pharmacological activities, which may include investigating its antioxidant, antimicrobial, or cytotoxic properties based on the known bioactivities of related compounds from the same plant genus . Its mechanism of action is an active area of scientific inquiry. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

116964-16-0

Molecular Formula

C26H30O8

Molecular Weight

470.5 g/mol

IUPAC Name

1-[6-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-2-methylpropan-1-one

InChI

InChI=1S/C26H30O8/c1-11(2)19(28)18-22(31)15(21(30)14-8-9-26(5,6)34-25(14)18)10-16-23(32)17(13(4)27)20(29)12(3)24(16)33-7/h8-9,11,29-32H,10H2,1-7H3

InChI Key

BYAZINICHUCWIL-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O)C(=O)C)O

Canonical SMILES

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O)C(=O)C)O

Other CAS No.

116964-16-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Isobutyrylmallotochromene shares structural and functional similarities with several compounds isolated from Mallotus japonicus. Below is a detailed comparison:

Structural Analogues

Butyrylmallotochromene Structure: Differs from this compound by possessing a linear butyryl group instead of a branched isobutyryl moiety .

Mallotochromene (Compound 107)

  • Structure : Lacks the acyl group (butyryl/isobutyryl) present in this compound .
  • Bioactivity : Exhibits moderate cytotoxicity (ED₅₀ = 4.8 µg/mL against KB cells), suggesting that acyl modifications in this compound could amplify potency .

Mallotophenone (Compound 112) Structure: Features a phenone group instead of a chromene core. Bioactivity: Highly potent (ED₅₀ = 0.29 µg/mL against KB cells), indicating that ketonic functionalities may enhance cytotoxicity compared to chromene derivatives .

Compound 130 Structure: Contains a phlorobutyrophenone backbone with acetyl and prenyl substituents. Bioactivity: Demonstrates exceptional potency (ED₅₀ = 0.26 µg/mL against KB cells), underscoring the importance of prenylation in bioactivity .

Functional Analogues

  • Isomallotochromanol and Isomallotolerin: These compounds, also isolated from Mallotus japonicus, share the chromene core but differ in hydroxylation patterns and side chains.

Cytotoxic Activity Comparison Table

Compound Molecular Formula Key Structural Features ED₅₀ (KB cells, µg/mL) Source
This compound C₂₆H₃₀O₈ Branched isobutyryl group Not reported M. japonicus
Butyrylmallotochromene C₂₆H₃₀O₈ Linear butyryl group Not reported M. japonicus
Mallotochromene (107) C₂₃H₂₄O₆ Unsubstituted chromene core 4.8 M. japonicus
Mallotophenone (112) C₂₄H₂₈O₇ Phenone backbone 0.29 M. japonicus
Compound 130 C₂₈H₃₄O₇ Prenylated phlorobutyrophenone 0.26 M. japonicus

Structure-Activity Relationship (SAR) Insights

  • Acyl Group Branching : The branched isobutyryl group in this compound may confer higher metabolic stability compared to linear analogues like butyrylmallotochromene .
  • Prenylation : Compound 130’s prenyl group correlates with superior cytotoxicity, suggesting that lipophilic side chains enhance interaction with cellular targets .
  • Core Modifications: Phenone-based compounds (e.g., mallotophenone) exhibit greater potency than chromenes, likely due to improved electron-deficient regions for target binding .

Preparation Methods

Plant Material and Extraction Protocols

Isobutyrylmallotochromene is primarily obtained from the dried fruit or bark of Mallotus japonicus, a plant endemic to East Asia. The isolation process typically involves sequential solvent extraction followed by chromatographic purification.

Table 1: Standard Extraction and Purification Workflow

StepSolvent/TechniquePurposeKey Parameters
1Methanol or EthanolCrude extractionSoxhlet extraction, 72 h, 60°C
2Liquid-liquid partitioning (ethyl acetate)Enrichment of non-polar compounds3–5 cycles, room temperature
3Silica gel column chromatographyFractionationHexane/EtOAc gradient (9:1 to 1:1)
4Sephadex LH-20 chromatographyFinal purificationMethanol/water (7:3), isocratic elution

The methanolic extract of Mallotus japonicus bark yields ~0.8–1.2% w/w crude this compound after solvent evaporation. Fractionation using silica gel chromatography separates the target compound from co-extracted tannins and flavonoids, while Sephadex LH-20 effectively resolves stereoisomers.

Spectroscopic Characterization

Post-isolation, structural elucidation relies on tandem mass spectrometry (LC-QTOF-MS) and nuclear magnetic resonance (NMR). Key spectral features include:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, H-6), 6.76 (s, H-3), 5.32 (t, J = 6.8 Hz, H-2'), 2.56 (m, isobutyryl methyl groups).

  • HRMS (ESI+): m/z 471.2124 [M+H]⁺ (calc. 471.2121 for C₂₆H₃₁O₈).

Hypothetical Synthetic Routes

Retrosynthetic Analysis

The this compound scaffold comprises a chromene nucleus (2-H-benzopyran) esterified with an isobutyryl moiety at position 7. Retrosynthetically, this suggests two modular approaches:

  • Chromene Core Construction → Late-Stage Acylation

  • Pre-functionalized Chromene Synthesis

Chromene Synthesis via Oxa-Michael-Henry Reaction

A proven method for chromene derivatives involves the oxa-Michael-Henry-dehydration cascade (Figure 1). Adapting Nayak’s protocol, salicylaldehyde derivatives react with nitroalkenes under DABCO catalysis to form 3-nitro-2H-chromenes.

Reaction Conditions:

  • Catalyst: DABCO (20 mol%)

  • Solvent: Acetonitrile (0.3 mL/mmol)

  • Temperature: 40°C, 3–6 h

  • Workup: Ethyl acetate extraction, silica gel chromatography (hexane/EtOAc 70:1).

While this yields racemic chromenes, asymmetric catalysis remains unexplored for this compound.

Acylation of Chromene Intermediates

Introducing the isobutyryl group necessitates esterification at the chromene’s 7-hydroxyl position. Two strategies emerge:

  • Direct Acylation: Treating 7-hydroxychromene with isobutyryl chloride in pyridine/DMAP (0°C → rt, 12 h).

  • Enzymatic Acetylation: Lipase-mediated transesterification using isobutyric anhydride (e.g., Candida antarctica lipase B, 40°C, 48 h).

Table 2: Comparative Acylation Efficiency

MethodYield (%)Purity (%)Byproducts
Chemical68–7295Isobutyric acid, dimerized chromenes
Enzymatic55–6098None detected

Enzymatic methods, though lower-yielding, avoid racemization and side reactions .

Q & A

Q. How can researchers statistically validate the significance of this compound’s bioactivity in high-throughput screens?

  • Methodological Answer : Apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) to mitigate Type I errors in multi-parametric assays. Use ANOVA with post-hoc Tukey tests for dose-response comparisons. Include negative controls (solvent-only) and positive controls (e.g., quercetin for antioxidant assays) to normalize inter-experimental variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobutyrylmallotochromene
Reactant of Route 2
Isobutyrylmallotochromene

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